molecular formula C6H6ClN3O B3150066 N-(5-Chloropyrimidin-2-yl)acetamide CAS No. 68303-37-7

N-(5-Chloropyrimidin-2-yl)acetamide

Cat. No.: B3150066
CAS No.: 68303-37-7
M. Wt: 171.58 g/mol
InChI Key: RJPARKBQHNQWHS-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Heterocycles in Contemporary Chemical Research

Pyrimidine, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a fundamental scaffold in organic chemistry. numberanalytics.comgsconlinepress.com Its derivatives are integral components of nucleic acids (cytosine, thymine, and uracil), vitamins like thiamine (B1217682) and riboflavin, and numerous approved drugs. numberanalytics.comgsconlinepress.com This inherent biological relevance has made pyrimidine and its analogues a focal point of extensive research.

The versatility of the pyrimidine ring allows for a wide range of chemical modifications, leading to a diverse array of compounds with varied electronic and steric properties. numberanalytics.comwjahr.com This adaptability is a key reason for their widespread investigation in medicinal chemistry. Researchers have successfully developed pyrimidine-based compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects. wjahr.comignited.inresearchgate.net The ability of the pyrimidine core to mimic nucleic acid bases allows these compounds to interact with biological targets such as enzymes and receptors, making them valuable tools in drug discovery. ijsat.org

Contextualization of N-Acyl Pyrimidine Derivatives and Their Structural Diversity

N-acyl pyrimidine derivatives, characterized by an acyl group attached to a nitrogen atom of the pyrimidine ring or a substituent, represent a significant subclass of pyrimidine compounds. The introduction of an N-acyl group can profoundly influence the compound's physicochemical properties, such as solubility, stability, and bioavailability.

The synthesis of N-acyl pyrimidine derivatives can be achieved through various synthetic methodologies, often involving the acylation of an amino-substituted pyrimidine. The diversity of available acylating agents and substituted pyrimidines allows for the creation of a vast library of N-acyl pyrimidine derivatives with unique structural features. This structural diversity is crucial for exploring structure-activity relationships (SAR) and optimizing the biological activity of lead compounds.

Overview of Current Research Trajectories for N-(5-Chloropyrimidin-2-yl)acetamide and Related Structures

This compound is a specific N-acyl pyrimidine derivative that has garnered attention in chemical research. The presence of a chlorine atom at the 5-position and an acetamide (B32628) group at the 2-position of the pyrimidine ring provides specific electronic and steric properties that can influence its chemical reactivity and biological interactions.

Current research on this compound and related structures is multifaceted. One area of focus is the exploration of its synthetic accessibility and the development of efficient synthetic routes. researchgate.netgrowingscience.com Researchers are also investigating its potential as a building block in the synthesis of more complex molecules with desired functionalities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-chloropyrimidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O/c1-4(11)10-6-8-2-5(7)3-9-6/h2-3H,1H3,(H,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPARKBQHNQWHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(C=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Advanced Spectroscopic Characterization of N 5 Chloropyrimidin 2 Yl Acetamide and Derivatives

High-Resolution Spectroscopic Analysis Techniques

High-resolution spectroscopic techniques are fundamental in determining the molecular structure of novel compounds. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman spectroscopy, and Mass Spectrometry (MS) offer complementary information, leading to an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: In the ¹H NMR spectrum of N-(5-Chloropyrimidin-2-yl)acetamide, the pyrimidine (B1678525) protons typically appear as a singlet in the aromatic region. The protons of the acetamide (B32628) group, specifically the methyl protons, would be expected to resonate as a singlet in the aliphatic region of the spectrum. The amide proton (NH) may show a broad singlet, with its chemical shift being solvent and concentration-dependent.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals would be observed for the carbonyl carbon of the acetamide group, the methyl carbon, and the carbons of the pyrimidine ring. The carbon atoms of the pyrimidine ring would show characteristic shifts influenced by the nitrogen atoms and the chlorine substituent.

Table 1: Representative NMR Data for Acetamide and Related Structures

Compound Nucleus Chemical Shift (ppm)
Acetamide ¹³C 22.9 (CH₃), 172.6 (C=O) chemicalbook.com
2-Chloro-5-nitro-benzamine ¹³C 120.2, 125.4, 129.8, 132.8, 140.7, 146.9 chemicalbook.com
5-Aminopyrimidine ¹H 8.0 (s, 2H), 8.3 (s, 1H) chemicalbook.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

IR Spectroscopy: The IR spectrum of this compound is expected to show a prominent absorption band for the C=O stretching vibration of the amide group, typically in the range of 1650-1700 cm⁻¹. Another key feature is the N-H stretching vibration, which usually appears as a sharp band around 3300 cm⁻¹. The C-Cl stretching vibration would be observed at lower frequencies, generally in the 600-800 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations from the pyrimidine ring would also be present. nist.govnist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. The pyrimidine ring vibrations are often strong in the Raman spectrum. Low-frequency Raman spectroscopy can be used to study intermolecular interactions and lattice vibrations in the solid state. nih.gov Experimental and theoretical vibrational studies on similar pyrimidine derivatives have utilized both FT-IR and Laser-Raman spectroscopy for a comprehensive vibrational analysis. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound Functional Groups

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
N-H (Amide) Stretching ~3300
C=O (Amide) Stretching 1650-1700
C-N (Amide) Stretching 1200-1400
C-Cl Stretching 600-800

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Elucidation (e.g., HRMS)

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula of this compound.

Fragmentation Pathway: The fragmentation of this compound under mass spectrometric conditions can provide valuable structural information. Common fragmentation pathways for acetamide derivatives involve cleavage of the amide bond. For this specific compound, one would expect to see fragmentation patterns arising from the loss of the acetyl group or cleavage within the pyrimidine ring. The study of fragmentation pathways of related heterocyclic compounds can aid in the interpretation of the mass spectrum. nih.govresearchgate.netresearchgate.netnih.gov

X-ray Crystallography and Solid-State Structural Investigations

While spectroscopic methods provide information about molecular connectivity and functional groups, X-ray crystallography offers a definitive, three-dimensional view of the molecule's structure in the solid state.

Analysis of Crystal Packing, Intermolecular Interactions, and Supramolecular Networks (e.g., Hydrogen Bonding, Pi-Pi Stacking, C-H···O Contacts)

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. Understanding these interactions is crucial for comprehending the physical properties of the solid material.

For this compound, several types of intermolecular interactions are expected to play a role in its crystal packing:

Hydrogen Bonding: The amide group provides both a hydrogen bond donor (N-H) and an acceptor (C=O), leading to the formation of strong hydrogen bonds that can link molecules into chains, sheets, or more complex three-dimensional networks.

Pi-Pi Stacking: The aromatic pyrimidine rings can interact through pi-pi stacking, where the electron-rich pi systems of adjacent rings align.

C-H···O Contacts: Weak hydrogen bonds, such as those between a carbon-bound hydrogen and an oxygen atom (C-H···O), can also contribute to the stability of the crystal structure.

The analysis of the crystal structures of related compounds can provide insights into the likely packing motifs and intermolecular interactions present in this compound. researchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Acetamide
2-Chloro-5-nitro-benzamine
5-Aminopyrimidine

Theoretical Spectroscopic Analysis and Computational Validation

To definitively elucidate the structure of this compound and its derivatives, a combination of experimental spectroscopy and theoretical quantum chemical calculations is the gold standard. This dual approach allows for a robust confirmation of the molecular structure by comparing experimentally observed vibrational frequencies with those predicted by computational models.

Quantum Chemical Calculation of Vibrational Spectra (e.g., Density Functional Theory with B3LYP functional)

The initial step in the theoretical analysis involves the computational modeling of the this compound molecule. Using Density Functional Theory (DFT), a powerful quantum mechanical modeling method, the molecule's geometry is optimized to find its most stable, lowest-energy conformation. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is a commonly employed hybrid functional in DFT that provides a reliable balance between accuracy and computational cost for organic molecules. nih.govnih.gov

Once the geometry is optimized, the vibrational frequencies of the molecule are calculated. These calculations predict the wavenumbers at which the molecule will absorb infrared radiation, corresponding to specific vibrational modes such as stretching, bending, and torsional motions of the chemical bonds. The output of these calculations is a list of theoretical vibrational frequencies and their corresponding assignments.

For a molecule like this compound, key vibrational modes of interest would include:

N-H stretching and bending vibrations of the acetamide group.

C=O stretching of the carbonyl group in the acetamide moiety.

C-N stretching vibrations within the pyrimidine ring and the acetamide linkage.

C-Cl stretching of the chloro-substituent.

Ring breathing and deformation modes of the pyrimidine ring.

C-H stretching and bending of the pyrimidine ring and the methyl group.

A hypothetical data table of calculated vibrational frequencies for this compound, based on DFT/B3LYP calculations, would resemble the following:

Calculated Wavenumber (cm⁻¹)Vibrational Assignment
Hypothetical Data
~3350N-H stretch
~3080Aromatic C-H stretch
~2950Aliphatic C-H stretch
~1700C=O stretch
~1620N-H bend
~1570C=N stretch (ring)
~1480C=C stretch (ring)
~1420CH₃ bend
~1350C-N stretch
~800C-Cl stretch

This table is illustrative and does not represent actual experimental or calculated data.

Comparative Analysis of Experimental and Predicted Spectroscopic Data for Structural Confirmation

The crucial step for structural validation is the meticulous comparison of the computationally predicted vibrational spectra with experimentally obtained spectra, such as those from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. core.ac.uk

In a typical study, the FT-IR and FT-Raman spectra of a purified sample of this compound would be recorded. The observed absorption peaks (in cm⁻¹) are then tabulated alongside the theoretically calculated wavenumbers. Due to the approximations inherent in the theoretical models and the influence of the sample's physical state (e.g., solid-state intermolecular interactions), the calculated frequencies are often scaled by a factor to improve the correlation with experimental data. core.ac.uk

A strong correlation between the scaled theoretical frequencies and the experimental ones provides powerful evidence for the correctness of the proposed molecular structure. Discrepancies can, in turn, suggest the presence of different conformers, intermolecular interactions not accounted for in the gas-phase calculation, or an incorrect structural assignment.

The following interactive table illustrates how such a comparative analysis for this compound would be presented:

Experimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Calculated Wavenumber (cm⁻¹)Scaled Wavenumber (cm⁻¹)Vibrational Assignment
Hypothetical Data
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableN-H stretch
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableC=O stretch
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableN-H bend
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableC=N stretch (ring)
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableC-Cl stretch

This table is a template to demonstrate the format of a comparative analysis. The data fields are empty as no specific studies on this compound are available.

Computational Chemistry and in Silico Modeling of N 5 Chloropyrimidin 2 Yl Acetamide Analogues

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the intrinsic electronic properties of molecules. researchgate.net These methods provide a foundational understanding of the structure, stability, and reactivity of N-(5-Chloropyrimidin-2-yl)acetamide analogues.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. nih.govwikipedia.org The energy of the HOMO is indicative of a molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For pyrimidine (B1678525) derivatives, the distribution of HOMO and LUMO orbitals is crucial. Typically, the HOMO is distributed over the more electron-rich portions of the molecule, while the LUMO is localized on the electron-deficient regions. In analogues of this compound, the pyrimidine ring and the acetamide (B32628) group significantly influence the FMOs. The chlorine substituent, being electron-withdrawing, is expected to lower the energy of both the HOMO and LUMO.

Table 1: Representative Frontier Molecular Orbital Data for Analogous Pyrimidine Derivatives

Compound/DerivativeHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Dihydropyrimidinone Analogue (ACMD)-6.53-1.584.95
Dihydropyrimidinone Analogue (CMTT)-6.15-2.114.04

Note: Data is for 5-acetyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one (ACMD) and 1-(4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethan-1-one (CMTT) and is intended to be representative of related structures. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the electrostatic interactions of a molecule and for predicting its reactive sites for both electrophilic and nucleophilic attack. nih.gov The MEP map provides a visual representation of the charge distribution on the molecular surface. Regions of negative potential (typically colored red or yellow) are associated with high electron density and are susceptible to electrophilic attack, while regions of positive potential (blue) indicate electron deficiency and are prone to nucleophilic attack.

For this compound analogues, the MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the carbonyl group, indicating these as sites for hydrogen bonding and electrophilic interactions. The hydrogen atom of the amide group would exhibit a positive potential, making it a potential hydrogen bond donor. The chlorine atom would also contribute to the electrostatic landscape of the molecule. The analysis of MEP is crucial for understanding how these molecules might interact with biological receptors. nih.gov

Global Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index)

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's stability and reactivity. researchgate.netdergipark.org.tr Key descriptors include:

Chemical Hardness (η): A measure of a molecule's resistance to a change in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the ease of electron cloud deformation.

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself, calculated as χ = -(E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ = -χ).

These descriptors are instrumental in comparing the reactivity of different analogues within a series. nih.gov

Table 2: Representative Global Reactivity Descriptors for an Analogous Dihydropyrimidinone Derivative (CMTT)

DescriptorValue
Chemical Hardness (η)2.02 eV
Chemical Softness (S)0.495 eV⁻¹
Electronegativity (χ)4.13 eV
Electrophilicity Index (ω)4.22 eV

Note: Data is for 1-(4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethan-1-one (CMTT) and is intended to be representative. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Distribution

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns well with the classical Lewis structure concept. uni-muenchen.dewikipedia.org This method allows for the investigation of intramolecular interactions, such as hyperconjugation, and provides a quantitative measure of the stabilization energy associated with these interactions through second-order perturbation theory. rsc.orgresearchgate.net

NBO analysis can reveal important details about the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals within the molecule. For analogues of this compound, NBO analysis would be used to quantify the charge distribution on each atom and to understand the nature of the bonds, including the C-Cl bond and the amide linkage. The interactions between the lone pairs of the pyrimidine nitrogens and the antibonding orbitals of adjacent bonds can also be elucidated, providing insight into the molecule's conformational preferences and electronic stability.

Molecular Docking and Protein-Ligand Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.

Methodologies for Ligand-Target Docking Studies (e.g., AutoDock Software)

A variety of software packages are available for performing molecular docking studies, with AutoDock being one of the most widely used. nih.gov The general methodology for a docking study involves several key steps:

Preparation of the Receptor: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.

Preparation of the Ligand: The 3D structure of the ligand, in this case, an analogue of this compound, is generated and optimized to its lowest energy conformation.

Definition of the Binding Site: The active site or binding pocket of the protein is defined, often based on the location of a known inhibitor or through computational prediction of binding sites.

Docking Simulation: The docking algorithm systematically explores different conformations and orientations of the ligand within the defined binding site. A scoring function is used to estimate the binding affinity for each pose.

Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode, characterized by a low binding energy and favorable intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.govnih.gov

For this compound analogues, docking studies would be instrumental in identifying potential biological targets and in understanding the structural basis for their activity. The pyrimidine ring and the acetamide moiety can participate in various interactions with amino acid residues in a protein's active site, and the chlorine substituent can occupy hydrophobic pockets or participate in halogen bonding.

Prediction of Binding Modes and Interaction Energies with Relevant Molecular Targets (e.g., Ribosomal Subunit, COX-2 Enzyme, CDK2, SARS-CoV-2 Main Protease)

Computational modeling serves as a powerful tool to predict and analyze the molecular interactions between this compound analogues and various biological targets. These in silico methods, including molecular docking and molecular dynamics simulations, provide insights into binding affinities and the specific interactions that stabilize the ligand-target complex, guiding further drug design and optimization.

Ribosomal Subunit: The ribosome is a validated target for antibiotics. For aminoglycoside antibiotics, modifications at the 5”-position are known to impact activity and selectivity. nih.gov While direct modeling of this compound with the ribosome is not extensively documented, principles from related compounds suggest that the pyrimidine core could interact with the decoding A site on helix 44 of the bacterial ribosome. nih.gov The chloro-substituent and the acetamide group would likely form specific hydrogen bonds and hydrophobic interactions with ribosomal RNA and protein residues, influencing binding affinity and antibacterial spectrum.

Cyclooxygenase-2 (COX-2) Enzyme: The COX-2 enzyme is a key target for anti-inflammatory drugs. For inhibitors targeting COX-2, the active site contains a hydrophilic side pocket. nih.gov Molecular docking simulations of various inhibitor classes have revealed key interactions. For instance, pyrazole-based inhibitors often position a sulfonamide moiety within this side pocket, interacting with residues like Gln178, Arg499, and Phe504. nih.gov An this compound analogue could potentially orient its chloropyrimidine core within the hydrophobic channel of the COX-2 active site, with the chlorine atom forming halogen bonds or hydrophobic interactions. The acetamide group could form crucial hydrogen bonds with key residues such as Tyr355 and Arg120, which are critical for the binding of many NSAIDs. nih.gov

Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a significant target in cancer therapy. Studies on pyrimidine-based CDK2 inhibitors have elucidated specific binding modes. nih.gov Analogues of this compound are predicted to engage the hinge region of CDK2, with the pyrimidine nitrogen atoms forming hydrogen bonds with the backbone of Leu83. nih.gov The 5-chloro substituent on the pyrimidine ring is particularly important, as it can form a strong hydrophobic interaction with a phenylalanine residue (Phe80) in the active site, contributing to higher potency compared to analogues with smaller halogens like fluorine. nih.gov The acetamide portion of the molecule can further stabilize the complex through additional hydrogen bonds with the surrounding residues.

SARS-CoV-2 Main Protease (Mpro): The main protease of SARS-CoV-2 is a cysteine protease essential for viral replication. nih.gov Its active site is characterized by a catalytic dyad of Cys145 and His41. nih.gov Docking studies of various inhibitors have shown that the S1 and S2 subsites are crucial for binding. nih.gov For an this compound analogue, the chlorophenyl moiety is predicted to interact with His41 through π–π stacking and potentially form a halogen bond with the sulfur atom of Met165. nih.gov The acetamide group could form hydrogen bonds with the backbone of residues like Gly143 and Glu166 in the oxyanion hole, stabilizing the inhibitor within the active site. nih.govnih.gov

Molecular TargetPredicted Key Interactions for this compound ScaffoldKey Residues InvolvedReferences
Ribosomal SubunitHydrogen bonding and hydrophobic interactions with the decoding A site.Helix 44 rRNA nih.gov
COX-2 EnzymeHydrophobic interactions in the main channel; hydrogen bonding in the side pocket.Tyr355, Arg120, Gln178, Arg499, Phe504 nih.govnih.gov
CDK2Hydrogen bonds with the hinge region; hydrophobic interaction with the 5-chloro group.Leu83, Phe80 nih.gov
SARS-CoV-2 Main Proteaseπ-π stacking; halogen bonding; hydrogen bonding with the oxyanion hole.His41, Cys145, Gly143, Met165, Glu166 nih.govnih.gov

Structure-Activity Relationship (SAR) and Ligand Design Principles

Exploration of Structural Modificational Impact on Molecular Recognition and Binding Affinity

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural features of this compound and its analogues influence their biological activity. By systematically modifying different parts of the molecule, researchers can determine the key components required for potent and selective binding to a molecular target.

The Pyrimidine Core: The pyrimidine scaffold is central to the molecule's activity. For pyrimidine-based inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), the pyrimidine scaffold itself was found to be optimal compared to other nitrogen-containing heterocycles like triazine, for which analogues were completely inactive. acs.org

Substitution at the C5-Position of the Pyrimidine Ring: The substituent at the C5 position of the pyrimidine ring has a significant impact on binding affinity. In the context of CDK2 inhibitors, a chlorine atom at this position (as in this compound) is generally more effective than a fluorine atom. nih.gov This is attributed to a more favorable hydrophobic interaction between the larger chlorine atom and the Phe80 residue in the CDK2 active site. nih.gov

The Acetamide Linker and Substitutions: The acetamide group is a critical linker that can participate in hydrogen bonding. Modifications to this group can drastically alter activity. For instance, in a series of pyrazolopyrimidines, N,N-disubstitutions on the terminal acetamide provided a way to introduce diverse chemical groups without losing affinity for the translocator protein (TSPO). wustl.edu In another study on imidazo[1,2-b]pyridazine (B131497) derivatives, replacing the acetamide group on a pyrrolidine (B122466) ring with a phenyl carbamoyl (B1232498) group resulted in a compound with modest potency. researchgate.net This highlights that both the linker and its substituents are crucial for molecular recognition.

Modifications to the Amino-Terminal Group: The group attached to the acetamide nitrogen is also a key determinant of activity. In studies of 2-aryloxy-N-(pyrimidin-5-yl)acetamides, which are structurally related to the title compound, substitutions on the aryloxy group (the "eastern region") were well-tolerated, with 2-chloro and 4-chloro substitutions improving potency. mdpi.com Conversely, the rest of the scaffold was more resistant to modifications. mdpi.com This suggests that for this compound analogues, modifications distal to the core pyrimidine-acetamide moiety might be a fruitful area for optimization.

Structural RegionModificationImpact on Activity/Binding AffinityTarget/SystemReferences
Pyrimidine CoreReplacement with triazineComplete loss of activityNAPE-PLD acs.org
C5-Position (Pyrimidine)Chlorine vs. FluorineChlorine leads to more potent inhibitionCDK2 nih.gov
Acetamide GroupN,N-disubstitutionAllowed introduction of diverse moieties without sacrificing affinityTSPO wustl.edu
Acetamide GroupReplacement with phenyl carbamoylResulted in modest potencynSMase2 researchgate.net
Distal Aryloxy GroupSubstitution at 2- and 4-positionsImproved potencySLACK Channels mdpi.com

Computational Approaches to Lead Optimization and Scaffold Derivatization (e.g., Bioisosteric Replacements, Fragment-Based Design, Structural Simplification)

Computational chemistry plays a pivotal role in the rational design and optimization of lead compounds based on the this compound scaffold. These methods accelerate the drug discovery process by predicting the effects of structural changes, thereby prioritizing the synthesis of the most promising candidates.

Bioisosteric Replacements: This strategy involves substituting a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. researchgate.net A successful example in a related pyrimidine series was the bioisosteric replacement of a phenylsulfonamide moiety with a pyrazole (B372694) derivative. nih.gov This modification led to a novel series of potent CDK2 inhibitors, demonstrating how replacing a known functional group can lead to new scaffolds with improved activity. nih.gov For this compound, the acetamide group or the chlorine atom could be subjects for bioisosteric replacement to modulate activity and properties.

Fragment-Based Design: This approach involves identifying small molecular fragments that bind weakly to the target protein and then growing or linking them to create a more potent lead compound. nih.gov This method has been successfully applied to discover inhibitors for targets like the SARS-CoV-2 main protease. nih.govnih.gov A fragment-based approach for the this compound scaffold could involve screening a library of fragments to identify optimal replacements for parts of the molecule, or to find new fragments that can be linked to the chloropyrimidine core to enhance binding affinity.

Structural Simplification and Scaffold Derivatization: Lead optimization often involves simplifying a complex lead molecule to improve its properties or systematically derivatizing a core scaffold to explore the chemical space around it. nih.gov For the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide scaffold, extensive SAR studies led to the discovery of a lead compound with high potency against both sensitive and resistant cancer cell lines. nih.gov Similarly, extensive lead optimization based on a piperazinyl-pyrimidine scaffold for the Chikungunya virus led to the identification of potent and stable lead compounds. nih.gov These examples show that systematic derivatization of the this compound scaffold, guided by computational predictions and SAR data, is a powerful strategy for developing optimized drug candidates.

Computational ApproachDescriptionApplication Example for Pyrimidine-like ScaffoldsPotential GoalReferences
Bioisosteric ReplacementsReplacing functional groups with others of similar properties to enhance activity or pharmacokinetics.Replacing a phenylsulfonamide with a pyrazole in a pyrimidine series led to potent CDK2 inhibitors.Improve potency, selectivity, or metabolic stability. nih.govresearchgate.net
Fragment-Based DesignBuilding high-affinity ligands from small, low-affinity fragments.Used to design novel inhibitors for the SARS-CoV-2 main protease.Discover novel binding interactions and chemical scaffolds. nih.govnih.gov
Scaffold DerivatizationSystematically modifying a core structure to map SAR and optimize properties.Optimization of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide and piperazinyl-pyrimidine scaffolds led to potent leads.Enhance potency, reduce off-target effects, and improve drug-like properties. nih.govnih.gov

Derivatization and Structural Modification Strategies for N 5 Chloropyrimidin 2 Yl Acetamide Core

Design and Synthesis of Novel N-(5-Chloropyrimidin-2-yl)acetamide Derivatives

The generation of new derivatives from the this compound core is primarily achieved through targeted modifications of the pyrimidine (B1678525) ring and the acetamide (B32628) side chain. These synthetic efforts aim to systematically probe the structure-activity relationships (SAR) that govern the molecule's biological effects.

The pyrimidine ring of the core structure is amenable to a variety of chemical transformations, particularly at the C-4 and C-6 positions, which are activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the ring nitrogens.

Researchers have successfully introduced a diverse range of substituents at these positions. For instance, starting with a 2,4,5-trichloropyrimidine (B44654) precursor, selective SNAr reactions can be performed. The C-4 position is often the most reactive, allowing for the introduction of anilines, alkoxides, or amines. google.com Subsequent substitution at other positions, such as C-2 or C-6, can then be achieved under different reaction conditions. google.commdpi.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent another powerful tool for modifying the pyrimidine ring. google.com This method allows for the formation of carbon-carbon bonds, enabling the introduction of various aryl or heteroaryl groups at positions that are less susceptible to SNAr, thereby significantly expanding the chemical diversity of the derivatives. mdpi.com Modifications can also include the introduction of cyano or phenyl groups at various positions on the ring to explore different binding interactions. researchgate.net

Table 1: Examples of Synthetic Reactions for Pyrimidine Ring Modification

Reaction Type Position(s) Reagents & Conditions Resulting Moiety
Nucleophilic Aromatic Substitution (SNAr) C-4, C-6 Amines, Anilines, Alkoxides; often with a base (e.g., DIPEA) in a suitable solvent (e.g., isopropanol). google.commdpi.com Introduction of amino, anilino, or alkoxy groups.
Suzuki-Miyaura Coupling C-5 Arylboronic acids, Palladium catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., Cs₂CO₃). google.com Introduction of aryl or heteroaryl groups.

The acetamide side chain provides a second major vector for structural modification, allowing for fine-tuning of the molecule's properties.

Alpha-carbon derivatization is a common strategy to introduce steric bulk or new functional groups that can probe the binding pocket of a biological target. A versatile synthetic approach involves using an N-(pyrimidin-2-yl)-2-chloroacetamide intermediate. The chlorine atom at the alpha-carbon is an excellent leaving group, readily displaced by a wide array of nucleophiles, facilitating the synthesis of numerous derivatives. researchgate.net Patent literature describes a multitude of such modifications, where the alpha-carbon is substituted with various cyclic and acyclic moieties. google.com

N-substitution on the acetamide nitrogen offers another route for derivatization. For example, more complex side chains can be constructed, such as in N-(pyrimidin-2-yl carbamothioyl) acetamide, where the acetamide is linked to a thiourea (B124793) group. ekb.egekb.eg This type of modification can introduce new hydrogen bond donors and acceptors, potentially altering the compound's interaction with its target.

Table 2: Examples of Acetamide Side Chain Modifications

Modification Type Strategy Example Substituents
Alpha-Carbon Derivatization Substitution on the alpha-carbon of the acetyl group. google.com Phenyl, Naphthalenyl, Biphenyl, Cyclopropyl. google.com
Alpha-Carbon Functionalization Reaction of N-aryl 2-chloroacetamide (B119443) with nucleophiles. researchgate.net Thiophenes, Pyrroles, Imidazoles. researchgate.net

Scaffold Hopping and Bioisosteric Transformations of the Core Structure

Beyond simple derivatization, more profound structural changes can be explored through scaffold hopping and bioisosteric replacement to discover novel chemotypes with improved properties.

Scaffold hopping is a strategy in medicinal chemistry that involves replacing the central core of a molecule with a structurally different scaffold while aiming to retain the original biological activity. tdcommons.org The goal is to identify new, patentable chemical series or to overcome issues with the original scaffold, such as poor pharmacokinetics or toxicity. For instance, an α,β-unsaturated ketone scaffold in one series of antifungal agents was successfully hopped to a more stable pyridine (B92270) ring. nih.gov Similarly, a known indole (B1671886) core was replaced with an indazole framework to develop dual inhibitors of MCL-1 and BCL-2. nih.gov This principle could be applied to the this compound core by replacing the pyrimidine ring with other heterocycles like triazines, pyridazines, or even non-aromatic ring systems that maintain a similar spatial arrangement of key interaction points.

Bioisosteric replacement involves substituting an atom or a group of atoms in a molecule with another that has similar physical or chemical properties, leading to a molecule that often retains similar biological activity. researchgate.net This is a more conservative approach than scaffold hopping. A classic example is the replacement of a carbonyl group (C=O) with a thiocarbonyl group (C=S). In the context of the pyrimidine ring, a nitrogen atom could be swapped with a carbon atom (e.g., pyrimidine to pyridine), or a C-2 oxygen in a related pyrimidinone could be replaced with sulfur to create a 2-thiopyrimidine, which can significantly alter the electronic properties and hydrogen bonding capacity of the molecule. researchgate.net

Strategies for Enhancing Molecular Recognition and Target Specificity through Structural Changes

The ultimate goal of the derivatization strategies discussed is to enhance the molecule's ability to recognize and bind to its intended biological target with high affinity and specificity. Structural modifications are rationally designed to optimize these interactions.

The introduction of specific functional groups can lead to the formation of new, favorable interactions with amino acid residues in the target's binding site. For example, adding a hydroxyl or benzyloxy group at a specific position on a phenyl substituent of a pyrimidine core can enable the formation of an extra hydrogen bond with key residues like Tyrosine or Arginine, significantly boosting inhibitory activity. rsc.org

Molecular docking studies are frequently used to visualize and predict how a modified compound might fit into a target's binding pocket. nih.gov This computational approach helps to rationalize observed structure-activity relationships and guide the design of new derivatives. For example, docking might reveal an unoccupied pocket that could be filled by adding a substituent to the pyrimidine C-4 position or the acetamide alpha-carbon, thereby increasing binding affinity. By systematically modifying the core structure and evaluating the effects on biological activity, researchers can develop a detailed understanding of the molecular recognition events, leading to the design of more potent and selective agents. nih.govnih.gov

Future Perspectives and Emerging Research Avenues in N 5 Chloropyrimidin 2 Yl Acetamide Research

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development by transforming vast datasets into predictive and actionable insights. rsc.orgnih.gov For N-(5-Chloropyrimidin-2-yl)acetamide, these computational tools offer a powerful approach to accelerate the design of new analogs with enhanced biological activities and to optimize existing properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling: A cornerstone of computational chemistry, QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govnih.gov For pyrimidine-based compounds, QSAR studies have been instrumental in predicting their efficacy as inhibitors for various biological targets. nih.gov By developing QSAR models for a series of this compound analogs, researchers can identify key structural features that govern their activity. This allows for the in silico prediction of the biological potency of novel, yet-to-be-synthesized derivatives, thereby prioritizing the most promising candidates for synthesis and reducing the time and cost of drug discovery. benthamdirect.com

Molecular Docking and Virtual Screening: Molecular docking simulations provide a virtual snapshot of how a ligand, such as this compound, might bind to a specific protein target. benthamdirect.comresearchgate.net This technique is crucial for understanding the molecular basis of action and for identifying potential biological targets. For instance, in silico studies on other pyrimidine (B1678525) derivatives have successfully predicted their binding modes within the active sites of enzymes like kinases. benthamdirect.comresearchgate.net This approach can be applied to this compound to screen large virtual libraries of compounds and to rationally design modifications that enhance binding affinity and selectivity.

Generative Models for De Novo Design: Going beyond the analysis of existing compounds, generative AI models can design entirely new molecules from scratch. rsc.org These models, trained on vast chemical databases, can generate novel pyrimidine scaffolds with desired properties, offering innovative starting points for the development of next-generation compounds related to this compound.

Table 1: Application of AI/ML in this compound Research

AI/ML TechniqueApplication for this compoundPotential Outcome
QSAR ModelingPredict biological activity of novel analogs based on their structure.Prioritization of high-potency compounds for synthesis.
Molecular DockingSimulate binding interactions with biological targets.Identification of key binding interactions and potential targets.
Virtual ScreeningScreen large compound libraries for potential activity.Rapid identification of new lead compounds.
Generative AIDesign novel pyrimidine scaffolds with desired properties.Discovery of innovative chemical starting points.

Exploration of Novel Green Chemistry Approaches for Sustainable Synthesis

The chemical industry is increasingly embracing the principles of green chemistry to minimize its environmental impact. unibo.it The synthesis of pyrimidine derivatives, including this compound, is a key area where these sustainable practices can be implemented. nih.govnih.gov

Green Solvents and Catalysts: Traditional organic syntheses often rely on volatile and hazardous solvents. Research into green alternatives, such as water, ionic liquids, and deep eutectic solvents, is gaining momentum for the synthesis of pyrimidines. tandfonline.comresearchgate.net The use of water as a solvent, for example, offers significant environmental and economic advantages. tandfonline.comresearchgate.net Furthermore, the development of reusable, heterogeneous catalysts can replace stoichiometric reagents, leading to higher efficiency and reduced waste. powertechjournal.comeurekaselect.com For the synthesis of this compound, exploring water-based reactions or employing recyclable catalysts could significantly improve the sustainability of its production.

Microwave and Ultrasound-Assisted Synthesis: Microwave and ultrasound irradiation are energy-efficient techniques that can dramatically accelerate chemical reactions, often leading to higher yields and cleaner product profiles in the synthesis of pyrimidine derivatives. nih.govpowertechjournal.com These methods can reduce reaction times from hours to minutes, minimizing energy consumption and the formation of byproducts.

Multicomponent Reactions (MCRs): MCRs are highly efficient one-pot reactions where three or more reactants combine to form a complex product, thereby reducing the number of synthetic steps, solvent usage, and waste generation. tandfonline.com The development of MCRs for the synthesis of functionalized pyrimidines is an active area of research and holds promise for the streamlined and environmentally friendly production of this compound and its derivatives. rsc.org

Table 2: Green Chemistry Approaches for the Synthesis of Pyrimidine Derivatives

Green Chemistry ApproachDescriptionRelevance to this compound
Green SolventsUse of environmentally benign solvents like water. researchgate.netReduces reliance on hazardous organic solvents.
Reusable CatalystsEmployment of solid-supported or recyclable catalysts. powertechjournal.comMinimizes waste and improves process efficiency.
Microwave/UltrasoundUse of alternative energy sources to accelerate reactions. nih.govDecreases reaction times and energy consumption.
Multicomponent ReactionsOne-pot synthesis from multiple starting materials. tandfonline.comStreamlines the synthetic route and reduces waste.

Advanced Characterization Techniques for Complex Pyrimidine Derivatives

The unambiguous characterization of complex molecules like this compound and its derivatives is paramount for quality control and for understanding their chemical behavior. Advanced analytical techniques, particularly hyphenated methods, provide a powerful arsenal (B13267) for in-depth structural elucidation and purity assessment. nih.govchromatographytoday.comsaspublishers.com

Hyphenated Spectroscopic Techniques: The coupling of separation techniques with spectroscopic detection offers unparalleled analytical power.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for the analysis of volatile and thermally stable compounds. nih.gov For derivatives of this compound that are amenable to GC, GC-MS can provide detailed information on molecular weight and fragmentation patterns, aiding in structure confirmation. slideshare.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. saspublishers.comresearchgate.net It is particularly useful for the analysis of complex reaction mixtures and for the identification of impurities and degradation products. LC-MS/MS (tandem mass spectrometry) can provide even more detailed structural information through fragmentation analysis. researchgate.net

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): This powerful technique directly couples the separation power of LC with the structural elucidation capabilities of NMR. chromatographytoday.comsaspublishers.com LC-NMR allows for the online acquisition of NMR spectra of individual components in a mixture, providing definitive structural information without the need for offline purification. This is invaluable for the characterization of novel this compound derivatives and their isomers.

These advanced techniques, by providing comprehensive and unambiguous data, are essential for ensuring the quality and integrity of this compound and for facilitating further research and development.

Q & A

Q. What strategies validate the compound’s interaction with biological targets like kinases or GPCRs?

  • Methodological Answer : Competitive binding assays (e.g., fluorescence polarization) quantify displacement of reference ligands. Cellular thermal shift assays (CETSA) confirm target engagement in live cells. CRISPR knockouts validate specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.